molecular formula C13H16N4O B2414618 N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1360367-32-3

N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2414618
CAS No.: 1360367-32-3
M. Wt: 244.298
InChI Key: WMYBQSASYIJLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.

    Attachment of the phenylbutan-2-yl group:

    Formation of the carboxamide group: The final step involves the conversion of the triazole derivative to the carboxamide form through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylbutan-2-yl group can be replaced with other substituents using appropriate nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

    2-Chloro-N-(4-phenylbutan-2-yl)acetamide: This compound shares a similar phenylbutan-2-yl group but differs in the presence of a chloroacetamide group instead of the triazole ring.

    3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide: This compound has an indole ring instead of the triazole ring and is studied for its antiviral properties.

The uniqueness of this compound lies in its triazole ring, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(7-8-11-5-3-2-4-6-11)15-13(18)12-9-14-17-16-12/h2-6,9-10H,7-8H2,1H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYBQSASYIJLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.